molecular formula C7H9NSe B14235574 2-[(Methylselanyl)methyl]pyridine CAS No. 484023-63-4

2-[(Methylselanyl)methyl]pyridine

Cat. No.: B14235574
CAS No.: 484023-63-4
M. Wt: 186.12 g/mol
InChI Key: XYFDJROVFUKKEJ-UHFFFAOYSA-N
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Description

2-[(Methylselanyl)methyl]pyridine is an organoselenium compound characterized by the presence of a selenium atom bonded to a methyl group, which is further attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(Methylselanyl)methyl]pyridine typically involves the reaction of pyridine with methylselanyl reagents. One common method is the nucleophilic substitution reaction where pyridine is treated with methylselanyl chloride in the presence of a base such as sodium hydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the selenium compound.

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. This method allows for better control over reaction conditions and minimizes the formation of by-products. The use of catalysts such as Raney nickel can enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 2-[(Methylselanyl)methyl]pyridine undergoes various chemical reactions, including:

    Oxidation: The selenium atom can be oxidized to form selenoxides or selenones.

    Reduction: Reduction reactions can convert selenoxides back to the selenide form.

    Substitution: The methylselanyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride can be used for reduction reactions.

    Substitution: Halogenating agents such as bromine or chlorine can facilitate substitution reactions.

Major Products Formed:

    Oxidation: Selenoxides and selenones.

    Reduction: Regeneration of the selenide form.

    Substitution: Various substituted pyridine derivatives depending on the substituent introduced.

Scientific Research Applications

2-[(Methylselanyl)methyl]pyridine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(Methylselanyl)methyl]pyridine involves its interaction with biological molecules through the selenium atom. Selenium can form selenoenzymes that play a crucial role in redox reactions and cellular defense mechanisms. The compound can inhibit enzymes such as glutathione peroxidase, thereby modulating oxidative stress pathways and exerting its biological effects .

Comparison with Similar Compounds

Uniqueness: 2-[(Methylselanyl)methyl]pyridine is unique due to the presence of the methylselanyl group, which imparts distinct chemical and biological properties

Properties

CAS No.

484023-63-4

Molecular Formula

C7H9NSe

Molecular Weight

186.12 g/mol

IUPAC Name

2-(methylselanylmethyl)pyridine

InChI

InChI=1S/C7H9NSe/c1-9-6-7-4-2-3-5-8-7/h2-5H,6H2,1H3

InChI Key

XYFDJROVFUKKEJ-UHFFFAOYSA-N

Canonical SMILES

C[Se]CC1=CC=CC=N1

Origin of Product

United States

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